NNMT Inhibitory Activity
2-Amino-N-methylnicotinamide exhibits weak, micromolar-range inhibitory activity against human Nicotinamide N-Methyltransferase (NNMT). This level of activity is notably distinct from the more potent inhibition of some in-class compounds, and substantially different from the activity of the endogenous substrate nicotinamide or its metabolite N-methylnicotinamide. This data defines its utility as a low-affinity reference ligand or starting fragment for medicinal chemistry optimization [1].
| Evidence Dimension | NNMT Inhibition (IC50) |
|---|---|
| Target Compound Data | 9,000 nM |
| Comparator Or Baseline | N-methylnicotinamide (MNAM) and Nicotinamide (NAM) |
| Quantified Difference | 2-Amino-N-methylnicotinamide has an IC50 of 9 µM. In contrast, N-methylnicotinamide is not typically reported as an inhibitor (it is the enzymatic product), and nicotinamide serves as the substrate with a Km in the low micromolar range. Potent NNMT inhibitors often exhibit nanomolar affinity (e.g., 5.9 nM for advanced compounds [2]). |
| Conditions | In vitro enzyme assay using recombinant human NNMT (1-270 residues) expressed in E. coli BL21 (DE3), measured via fluorescence polarization. |
Why This Matters
This weak inhibition profile is critical for researchers using this compound as a negative control or as a base fragment; substituting it with a more potent analog would invalidate structure-activity relationship (SAR) studies and lead to false-positive conclusions in target engagement assays.
- [1] BindingDB. BDBM50416500 (CHEMBL1209652): Inhibition of recombinant human NNMT. IC50: 9.00E+3 nM. View Source
- [2] BindingDB. BDBM50627704 (CHEMBL5420435): Binding affinity to full-length recombinant human NNMT. Ki: 5.90 nM. View Source
